N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide
Description
N-(2-(4-Methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core fused with a benzofuran-carboxamide moiety. The triazole ring system is known for its pharmacological relevance, particularly in antimicrobial and anti-inflammatory applications . This compound’s structural complexity arises from the substitution pattern: a methyl group at position 4 of the triazole, a phenyl group at position 3, and a benzofuran-2-carboxamide linked via an ethyl spacer. Its synthesis typically involves multi-step reactions, including cyclocondensation of hydrazides with carbonyl derivatives, as seen in analogous triazole-based compounds .
Properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-23-18(14-7-3-2-4-8-14)22-24(20(23)26)12-11-21-19(25)17-13-15-9-5-6-10-16(15)27-17/h2-10,13H,11-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYBLPJUEFKILY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds containing the imidazole moiety have been reported to show a broad range of biological activities. These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins, to exert its effects.
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities. Therefore, it is possible that this compound may also affect similar pathways.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, suggesting that this compound may also have good solubility. This could potentially enhance its bioavailability and distribution throughout the body.
Result of Action
Based on the reported biological activities of similar compounds, it can be hypothesized that this compound may exert a variety of effects at the molecular and cellular levels. These effects could include the modulation of enzyme activities, changes in receptor signaling, alterations in gene expression, and effects on cell proliferation and survival.
Biological Activity
N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-benzofuran-carboxamide |
| CAS Number | 1203032-00-1 |
| Molecular Formula | C19H20N4O2 |
| Molecular Weight | 336.4 g/mol |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the triazole ring is known to enhance the compound's affinity for multiple enzymes and receptors involved in disease processes.
Key Mechanisms:
- Antimicrobial Activity : Similar compounds with triazole moieties have demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant strains like MRSA .
- Antifungal Activity : The benzofuran structure is known for its antifungal properties. Compounds with similar scaffolds have shown efficacy against various fungi, including Candida species .
- Anti-inflammatory Effects : Some studies indicate that compounds containing triazole and benzofuran structures may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways .
Antimicrobial Studies
Recent studies have evaluated the antimicrobial properties of related compounds. For example, derivatives of benzotriazole have been shown to possess potent antibacterial activity with MIC values ranging from 12.5 to 25 μg/mL against various bacterial strains . The structural similarity suggests potential for this compound to exhibit similar effects.
Case Studies
- Study on Triazole Derivatives : A study highlighted that triazole derivatives exhibited significant antiparasitic effects against Trypanosoma cruzi, demonstrating a dose-dependent inhibition of growth . This suggests potential applications in treating parasitic infections.
- Inhibition of COX Enzymes : Research has indicated that certain derivatives can selectively inhibit COX-II with IC50 values as low as 0.011 μM, significantly more potent than traditional anti-inflammatory drugs like Rofecoxib . This raises interest in exploring the anti-inflammatory potential of this compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that triazole derivatives exhibit significant antimicrobial properties. N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide has been investigated for its potential as an antifungal agent due to its ability to inhibit fungal growth through interference with ergosterol biosynthesis.
Anticancer Properties:
Studies have shown that compounds containing triazole rings can induce apoptosis in cancer cells. The compound may act by modulating various signaling pathways involved in cell proliferation and survival.
Enzyme Inhibition:
This compound has been explored for its potential as an enzyme inhibitor. It may interact with specific enzymes related to metabolic pathways, providing insights into new therapeutic strategies for diseases like diabetes and cancer.
Industrial Applications
Material Science:
The compound's unique chemical structure allows it to be utilized in developing new materials with specific properties. Its potential application in polymer chemistry is being explored for creating smart materials that respond to environmental stimuli.
Pharmaceutical Development:
Due to its diverse biological activities, this compound is being considered for further development into pharmaceutical agents targeting various diseases.
Case Study 1: Antifungal Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against several fungal strains. The results indicated a significant reduction in fungal growth compared to control groups, suggesting its potential as a novel antifungal agent.
Case Study 2: Anticancer Effects
Research conducted at a leading university demonstrated that this compound could inhibit the proliferation of breast cancer cells in vitro. The study highlighted its role in inducing apoptosis via mitochondrial pathways, presenting promising data for further clinical trials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Triazole Cores
The target compound shares structural motifs with several triazole derivatives. Key analogues include:
Key Observations :
- Bioactivity : The target compound’s benzofuran-carboxamide group may enhance selectivity for eukaryotic targets (e.g., enzymes or receptors) compared to Sulfentrazone, which is optimized for plant-specific pathways .
- Substituent Effects: The phenyl group at position 3 of the triazole in the target compound may confer greater metabolic stability than the methoxybenzylideneamino groups in Compounds 8a/8b, which are prone to oxidative degradation .
Physicochemical and Pharmacokinetic Properties
Key Insights :
- The target compound’s benzofuran moiety balances lipophilicity and solubility better than Sulfentrazone’s chlorophenyl groups, suggesting improved oral bioavailability.
- Compared to Compound 7a, the lower molecular weight and absence of a quinolone core may reduce off-target interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide?
- A multi-step synthesis is typically employed, starting with the preparation of the benzofuran-2-carboxamide core. Key steps include:
- Amide coupling : Use of coupling agents like HATU or EDCI to link the benzofuran-carboxylic acid to the triazole-ethylamine intermediate .
- Triazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions to form the 1,2,4-triazol-5-one moiety .
- Purification : Intermediate products are purified via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane mixtures) .
Q. How can the structure of this compound be confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying proton environments and carbon frameworks, particularly for distinguishing triazole and benzofuran moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula by matching the observed mass with the theoretical value (e.g., C₂₃H₂₁N₅O₃) .
- HPLC : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Q. What solvent systems are optimal for solubility and stability studies?
- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) is preferred for stock solutions due to high solubility .
- Aqueous stability : Test in phosphate-buffered saline (PBS) at pH 7.4 for 24 hours to assess hydrolytic degradation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Systematic substitution : Modify the phenyl group on the triazole ring (e.g., electron-withdrawing substituents like -NO₂ or -CF₃) to evaluate effects on bioactivity .
- Scaffold hopping : Replace the benzofuran moiety with other heterocycles (e.g., indole or pyridine) and compare binding affinities .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Standardized assays : Re-evaluate activity using uniform protocols (e.g., MIC assays for antimicrobial studies with fixed inoculum sizes) .
- Metabolite profiling : Use LC-MS to identify degradation products that may contribute to divergent results .
- Target validation : Employ CRISPR-Cas9 knockout models to confirm specificity for hypothesized biological targets .
Q. How can metabolic stability and toxicity be assessed preclinically?
- Microsomal stability : Incubate with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS .
- Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cells to determine IC₅₀ values .
- hERG inhibition : Patch-clamp electrophysiology to evaluate cardiac safety risks .
Methodological Challenges and Solutions
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- LC-MS/MS : Employ a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) for sensitive detection (LOQ < 1 ng/mL) .
- Internal standards : Use deuterated analogs (e.g., D₃-labeled compound) to correct for matrix effects .
Q. How can synthetic yields be improved for gram-scale production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
